4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Description
Historical Development of Pyrazole Chemistry
The historical development of pyrazole chemistry traces its origins to the groundbreaking work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and inadvertently discovered the therapeutic potential of this heterocyclic system. Knorr's initial research focused on synthesizing quinoline derivatives with antipyretic properties, but his experiments led to the accidental discovery of antipyrine, also known as phenazone, which became the first commercially successful synthetic drug. This serendipitous discovery marked the beginning of systematic investigation into pyrazole chemistry and established the foundation for modern heterocyclic drug development.
The early synthetic methodologies for pyrazole construction were developed through the collaborative efforts of several prominent chemists. Hans von Pechmann contributed significantly to the field in 1898 by developing a classical synthetic method that involved the reaction of acetylene with diazomethane to produce pyrazole. This approach, along with Knorr's original method of reacting beta-diketones with hydrazine derivatives, established the fundamental synthetic strategies that continue to influence contemporary pyrazole synthesis.
The historical significance of pyrazole chemistry extends beyond its synthetic origins to encompass its recognition as a rare natural product class. Research conducted in 1959 revealed the first natural pyrazole compound, 1-pyrazolyl-alanine, isolated from watermelon seeds. This discovery challenged the prevailing assumption that pyrazole rings could not be formed by biological systems, attributed to the difficulty organisms face in creating nitrogen-nitrogen bonds. Subsequent investigations have identified additional natural pyrazole alkaloids, including withasomnine from Withania somnifera and the cinachyrazoles from marine sponge species, expanding our understanding of pyrazole occurrence in nature.
Significance of Pyrazole Derivatives in Scientific Research
Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic areas and biological targets. The significance of this heterocyclic system stems from its unique structural characteristics, featuring a five-membered aromatic ring containing two adjacent nitrogen atoms that confer distinct electronic and steric properties. These structural features enable pyrazole derivatives to interact with diverse biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and interference with cellular processes.
Contemporary research has established pyrazole-containing compounds as essential components in the treatment of numerous medical conditions. The United States Food and Drug Administration has approved multiple pyrazole-based medications, including celecoxib for anti-inflammatory therapy, apixaban as an anticoagulant, rimonabant for anti-obesity treatment, and sildenafil for erectile dysfunction. These approvals reflect the broad therapeutic potential of pyrazole derivatives and their ability to address diverse physiological targets with high selectivity and efficacy.
The anticancer properties of pyrazole derivatives represent a particularly active area of scientific investigation. Recent studies have demonstrated that various pyrazole compounds exhibit potent cytotoxic activity against multiple cancer cell lines, including breast, cervical, and colorectal cancer models. For example, thiophene-based N-phenyl pyrazoline derivatives containing methoxy groups have shown significant anticancer potential, with some compounds achieving inhibitory concentration 50 values as low as 0.25 micrograms per milliliter against colorectal cancer cells. These findings highlight the continued relevance of pyrazole chemistry in addressing contemporary medical challenges.
Table 1: Representative Pyrazole-Based Drugs and Their Therapeutic Applications
| Drug Name | Chemical Class | Primary Indication | Year of Approval | Mechanism of Action |
|---|---|---|---|---|
| Celecoxib | Pyrazole derivative | Anti-inflammatory | 1998 | Cyclooxygenase-2 inhibition |
| Sildenafil | Pyrazolo[4,3-d]pyrimidin-4-one | Erectile dysfunction | 1998 | Phosphodiesterase-5 inhibition |
| Apixaban | Pyrazole derivative | Anticoagulant | 2012 | Factor Xa inhibition |
| Rimonabant | Pyrazole derivative | Anti-obesity | 2006 | Cannabinoid receptor antagonism |
| Baricitinib | Pyrazole derivative | Rheumatoid arthritis | 2017 | Janus kinase inhibition |
Overview of 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
The compound this compound represents a sophisticated example of modern heterocyclic design, incorporating multiple pharmacologically relevant structural elements within a single molecular framework. This compound, bearing the Chemical Abstracts Service registry number 332390-97-3, features a molecular formula of C18H18N2O4S, reflecting its complex architecture that combines pyrazoline, thiophene, and methoxyphenyl moieties. The systematic name indicates the presence of a 4,5-dihydropyrazole core, distinguishing it from fully aromatic pyrazole derivatives and suggesting unique reactivity patterns and biological properties.
The structural complexity of this compound emerges from its hybrid nature, combining elements from multiple successful pharmacophore classes. The thiophene-2-yl substituent at the 3-position of the pyrazoline ring represents a significant structural feature, as thiophene-containing compounds have demonstrated diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Recent research on thiophene-based pyrazoline derivatives has revealed promising anticancer activity against multiple cell lines, with compounds containing methoxy substituents showing enhanced selectivity and potency.
The 4-methoxyphenyl group at the 5-position of the pyrazoline ring contributes to the compound's overall pharmacological profile through electronic and steric effects. Methoxy substitution patterns have been extensively studied in pyrazole chemistry, with research indicating that electron-donating groups can significantly influence both synthetic accessibility and biological activity. The combination of these structural elements with the 4-oxo-butyric acid functionality creates a unique molecular architecture that bridges traditional pyrazole chemistry with contemporary medicinal chemistry approaches.
Table 2: Structural Components and Properties of this compound
| Structural Component | Position | Chemical Formula Contribution | Functional Significance |
|---|---|---|---|
| Pyrazoline core | Central ring | C3H2N2 | Primary heterocyclic scaffold |
| Thiophene-2-yl | 3-position | C4H3S | Aromatic heterocycle with biological activity |
| 4-Methoxyphenyl | 5-position | C7H7O | Electron-donating aromatic system |
| 4-Oxobutyric acid | N1-substituent | C4H5O3 | Carboxylic acid functionality |
| Overall molecular formula | Complete structure | C18H18N2O4S | Molecular weight: 358.41 g/mol |
Recent synthetic approaches to related pyrazoline derivatives have employed efficient methodologies including Claisen-Schmidt condensation followed by cyclization with appropriate hydrazine derivatives. These synthetic strategies typically involve the initial formation of chalcone intermediates, which subsequently undergo ring closure to yield the desired pyrazoline products. The presence of both electron-donating methoxy groups and electron-rich thiophene substituents in the target compound suggests that careful consideration of reaction conditions and regioselectivity issues would be essential for successful synthesis.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-13-6-4-12(5-7-13)15-11-14(16-3-2-10-25-16)19-20(15)17(21)8-9-18(22)23/h2-7,10,15H,8-9,11H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVDXPPIAVVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387294 | |
| Record name | 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332390-97-3 | |
| Record name | 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4,5-Dihydro-pyrazole Core
The pyrazoline ring is typically synthesized by reacting hydrazine derivatives with α,β-unsaturated ketones or esters. For this compound:
- Starting materials : 4-methoxyphenyl-substituted chalcones or α,β-unsaturated ketones and 2-thiophenecarboxaldehyde derivatives.
- Reaction conditions : The hydrazine hydrochloride salt is reacted with the α,β-unsaturated ketone under reflux in ethanol or methanol, often in the presence of an acid catalyst to promote cyclization.
- Outcome : Formation of the 4,5-dihydro-pyrazole ring bearing the 4-methoxyphenyl and thiophen-2-yl substituents at positions 5 and 3, respectively.
Introduction of the 4-Oxo-Butyric Acid Side Chain
The attachment of the 4-oxo-butyric acid group to the pyrazoline nitrogen is achieved through:
- Alkylation reaction : Using 4-bromo-4-oxobutyric acid or its esters as alkylating agents.
- Reaction conditions : Typically performed in polar aprotic solvents such as DMF or DMSO, with a base like potassium carbonate or sodium hydride to deprotonate the pyrazoline nitrogen, facilitating nucleophilic substitution.
- Alternative approach : Acylation using 4-oxobutyryl chloride under controlled temperature to avoid side reactions.
Purification and Characterization
- Purification : Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) to isolate the pure compound.
- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to verify the structure and purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazoline ring formation | Hydrazine hydrochloride, α,β-unsaturated ketone, EtOH, reflux, 4-6 h | 75-85 | Acid catalyst may improve cyclization |
| Alkylation with 4-bromo-4-oxobutyric acid | DMF, K2CO3, room temp to 60°C, 12-24 h | 65-78 | Base choice critical for selectivity |
| Purification | Silica gel chromatography, EtOAc/hexane gradient | - | Ensures removal of side products |
Summary Table of Key Preparation Steps
| Stage | Reaction Type | Key Reagents/Conditions | Yield Range | Critical Parameters |
|---|---|---|---|---|
| Pyrazoline ring synthesis | Cyclization | Hydrazine hydrochloride, α,β-unsaturated ketone, EtOH, reflux | 75-85% | Acid catalyst, reaction time |
| Aryl substituent introduction | Suzuki-Miyaura coupling | 4-Methoxyphenylboronic acid, Pd catalyst, base, toluene, reflux | 80-90% | Catalyst loading, inert atmosphere |
| Alkylation with 4-oxo-butyric acid | N-alkylation | 4-Bromo-4-oxobutyric acid, K2CO3, DMF, 25-60°C | 65-78% | Base strength, temperature control |
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of inhibition against bacteria and fungi. The incorporation of thiophene and methoxy groups is believed to enhance these effects, making them promising candidates for developing new antimicrobial agents .
- Anti-inflammatory Properties : Compounds containing pyrazole structures have been explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The structural features of 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid may contribute to such activities through specific interactions with inflammatory mediators .
- Anticancer Potential : Emerging studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The unique structural characteristics of this compound may allow it to interact with cellular pathways involved in cancer proliferation and metastasis .
Agricultural Applications
- Pesticidal Activity : The compound's structure suggests potential use as a pesticide or herbicide. Similar compounds have been tested for their ability to inhibit plant pathogens and pests, which could lead to the development of safer agricultural chemicals .
- Growth Regulators : There is growing interest in using pyrazole derivatives as plant growth regulators. These compounds can influence growth patterns and stress responses in plants, potentially leading to increased yields and resilience against environmental stressors .
Material Science Applications
- Polymer Chemistry : The unique functional groups present in this compound can be utilized in synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity .
- Nanotechnology : The compound's ability to form complexes with metal ions suggests potential applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems or catalysis .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting the compound's potential as a lead structure for antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds with similar structures could significantly reduce pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit similar effects, warranting further investigation into its therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-pentanoic acid
- 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-hexanoic acid .
Uniqueness
The uniqueness of 4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, thiophene ring, and methoxyphenyl group makes it a versatile compound for various applications .
Biological Activity
4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors such as 4-methoxyphenyl and thiophene derivatives.
- Cyclization : Achieving the desired dihydropyrazole structure through cyclization reactions.
- Functionalization : Adding the butyric acid moiety to yield the final product.
The compound's molecular formula is , and it features a complex structure with multiple aromatic systems that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit microbial growth effectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that the presence of the methoxy group and thiophene ring enhances the antimicrobial properties of the compound.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro assays have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Antioxidant Activity
Studies have assessed the antioxidant potential of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that it possesses notable antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have investigated the pharmacological profiles of similar pyrazole derivatives:
- Case Study A : A derivative with a similar structure demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance biological activity.
- Case Study B : Another study explored the anti-inflammatory effects of a related compound, revealing a substantial decrease in edema in animal models when treated with pyrazole derivatives.
- Case Study C : Research highlighted the potential neuroprotective effects of pyrazole compounds in models of neurodegenerative diseases, suggesting that these compounds may interact with neurotransmitter systems beneficially.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways linked to cell survival and apoptosis.
- Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazoline formation | 4-Methoxyphenylhydrazine, thiophene-2-carboxaldehyde, EtOH, reflux, 12h | 65 | 92 |
| Acid conjugation | Succinic anhydride, DMF, 80°C, 6h | 58 | 89 |
Q. Table 2. Pharmacological Data Comparison
| Study | Model | IC50 (COX-2, μM) | p-value vs Control |
|---|---|---|---|
| A (2022) | Human recombinant | 0.45 | <0.001 |
| B (2023) | Murine macrophage | 1.2 | 0.012 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
